(4-Isobutoxypyrazol-1-yl)-acetic acid

Medicinal Chemistry Lead Optimization ADME Property Profiling Pyrazole SAR

(4-Isobutoxypyrazol-1-yl)-acetic acid (CAS 1895859-59-2) is a pyrazole derivative featuring an isobutoxy ether at the C-4 position and an acetic acid side chain at N-1. With a molecular weight of 198.22 g/mol and AlogP of 1.29, it occupies a moderate lipophilicity space relative to its 4-alkoxy and 4-alkyl congeners.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
CAS No. 1895859-59-2
Cat. No. B1446266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isobutoxypyrazol-1-yl)-acetic acid
CAS1895859-59-2
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(C)COC1=CN(N=C1)CC(=O)O
InChIInChI=1S/C9H14N2O3/c1-7(2)6-14-8-3-10-11(4-8)5-9(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
InChIKeyNUFJGXYVOYWRBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-Isobutoxypyrazol-1-yl)-acetic acid CAS 1895859-59-2 for Pyrazole Building Block Applications


(4-Isobutoxypyrazol-1-yl)-acetic acid (CAS 1895859-59-2) is a pyrazole derivative featuring an isobutoxy ether at the C-4 position and an acetic acid side chain at N-1. With a molecular weight of 198.22 g/mol and AlogP of 1.29, it occupies a moderate lipophilicity space relative to its 4-alkoxy and 4-alkyl congeners . Pyrazole scaffolds of this substitution pattern are widely exploited in medicinal chemistry as kinase inhibitor cores, anti-inflammatory leads, and herbicide intermediates [1].

Why (4-Isobutoxypyrazol-1-yl)-acetic acid Cannot Be Substituted with Other 4-Alkoxy or 4-Alkyl Pyrazoles


In pyrazole SAR, even modest variations at the 4-position can drastically alter target engagement, ADME profiles, and off-target liabilities [1]. The isobutoxy group introduces a branched ether linkage that is not replicated by linear alkoxy (e.g., ethoxy) or carbon-linked alkyl (e.g., isobutyl) analogs. These modifications have been shown to differentially affect COX-2 selectivity and metabolic stability in closely related pyrazole series [2]. Consequently, blanket substitution between (4-isobutoxypyrazol-1-yl)-acetic acid and other 4-substituted pyrazol-1-yl-acetic acids without quantitative comparative data risks invalidating SAR hypotheses and obscuring lead optimization trajectories.

Quantitative Physicochemical and Structural Differentiation of (4-Isobutoxypyrazol-1-yl)-acetic acid vs. Closest Analogs


Lipophilicity (AlogP) Differentiation from 4-Alkoxy and Unsubstituted Analogs

(4-Isobutoxypyrazol-1-yl)-acetic acid exhibits an AlogP of 1.29, which is substantially higher than the unsubstituted pyrazol-1-yl-acetic acid (ACD/LogP -0.19) and the 4-ethoxy analog (estimated AlogP ~0.8 based on additive fragment contributions) . This intermediate lipophilicity positions it in a favorable range for both passive permeability (typically logD 1-3) and aqueous solubility, distinct from highly polar or excessively lipophilic congeners. The branched isobutoxy group provides a LogP increase of ~1.5 units over the unsubstituted scaffold while retaining hydrogen-bond donors (HBD 2) and acceptors (HBA 5) that maintain solubility potential .

Medicinal Chemistry Lead Optimization ADME Property Profiling Pyrazole SAR

Polar Surface Area and Hydrogen-Bonding Profile Differentiation from the Isobutyl Analog

The target compound has a polar surface area (PSA) of 90.65 Ų with 5 hydrogen-bond acceptors and 2 hydrogen-bond donors , whereas the carbon-linked congener 2-(4-isobutyl-1H-pyrazol-1-yl)acetic acid (CAS 2770501-48-7) has a PSA of 55.12 Ų and only 3 HBA . This 35.5 Ų increase in PSA arises from the additional ether oxygen in the isobutoxy group. The higher PSA predicts better aqueous solubility but potentially reduced passive membrane permeability, providing a tunable handle for balancing solubility–permeability in drug design programs.

Solubility Prediction Permeability Screening Fragment-Based Drug Design

Rotatable Bond Count and Conformational Flexibility as a Differentiation Factor

The target compound possesses 7 rotatable bonds , compared to only 4 rotatable bonds for the isobutyl analog and an estimated 5–6 rotatable bonds for the 4-ethoxy analog. The higher rotatable bond count arises from the oxygen linker in the isobutoxy chain, which adds an additional torsion degree of freedom. While increased flexibility can introduce an entropic penalty upon binding, the isobutoxy ether linkage also offers a potential metabolic soft spot (O-dealkylation) that can be exploited for pro-drug strategies or tuned for metabolic stability. This structural feature is not available in the carbon-linked isobutyl congener.

Ligand Flexibility Entropic Binding Penalty Fragment Growth Optimization

Synthetic Accessibility via CuI-Catalyzed Alkoxylation: Established Methodology Enabling Rapid Derivatization

The synthesis of 4-alkoxypyrazoles via CuI-catalyzed coupling of 4-iodopyrazoles with alcohols has been optimized and reported in the peer-reviewed literature [1]. Under microwave irradiation at 130 °C using CuI (20 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), the coupling of 4-iodopyrazole with isobutanol proceeds to give 4-isobutoxy-1H-1-tritylpyrazole in 45% isolated yield [1]. This methodology enables the straightforward introduction of diverse 4-alkoxy groups, making (4-isobutoxypyrazol-1-yl)-acetic acid accessible as either a direct coupling product or a further-derivatized intermediate. The use of branched primary alcohols is tolerated, albeit with moderately reduced yields (37–45%) compared to linear primary alcohols (61–76%) [1]. This synthetic tractability provides an advantage over 4-alkyl analogs, which require alternative and often less versatile carbon–carbon bond-forming protocols.

Pyrazole Functionalization C-O Cross-Coupling Medicinal Chemistry Synthesis

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound is commercially stocked at ≥95% purity by multiple vendors including AKSci (Cat. 1171EF) and Chemscene (Cat. CS-0869883) . In contrast, the carbon-linked isobutyl analog (CAS 2770501-48-7) is listed as inquiry-only pricing at the 1 g scale, with availability described as limited . The 4-ethoxy analog (CAS 1862988-70-2) is available at 95% purity from LeYan but with regional stock limitations . The unsubstituted pyrazol-1-yl-acetic acid (CAS 16034-48-3) is broadly available but lacks the functionalization necessary for SAR exploration. For procurement aimed at rapid SAR expansion, (4-isobutoxypyrazol-1-yl)-acetic acid offers the combination of moderate lipophilicity, ether-linked functionality, and reliable multi-vendor sourcing, which is not uniformly matched by its closest structural analogs.

Chemical Procurement Building Block Sourcing Lead Discovery Supply Chain

Recommended Application Scenarios for (4-Isobutoxypyrazol-1-yl)-acetic acid in Drug Discovery and Agrochemical Research


Pyrazole-Based Kinase Inhibitor Lead Optimization

The isobutoxy ether at the 4-position introduces steric bulk and a hydrogen-bond acceptor site that can engage kinase hinge regions or selectivity pockets. The AlogP of 1.29 falls within the range associated with favorable cell permeability and solubility for oral kinase inhibitors. The ether oxygen provides a labile site for metabolic O-dealkylation, which can be exploited to modulate half-life. (4-Isobutoxypyrazol-1-yl)-acetic acid serves as a direct precursor for amide or ester derivatization at the acetic acid handle, enabling rapid analog generation without additional protection steps.

COX-2 Selective Inhibitor Scaffold Development

The pyrazole core with a 4-alkoxy substitution pattern has been extensively validated in selective COX-2 inhibitor design [1]. The isobutoxy group provides a branched alkyloxy motif distinct from the methylsulfonyl or sulfonamide groups found in celecoxib-class inhibitors. The target compound's acetic acid moiety can be directly elaborated to amides or reversed esters for SAR exploration. The intermediate lipophilicity (AlogP 1.29) may reduce the risk of COX-1 cross-inhibition relative to more lipophilic pyrazole analogs.

Agrochemical and Herbicide Intermediate

Pyrazol-4-yl-acetic acid derivatives have been claimed as herbicides and plant growth regulators in patents by Bayer and others [2]. The 4-isobutoxy substitution pattern offers steric and electronic differentiation from the more common 3-pyridinyl-substituted pyrazole herbicides. The target compound can be used as an intermediate for 1-heteroaryl-pyrazol-4-yl-acetic acid synthesis, where the isobutoxy group may enhance selectivity toward specific weed species.

Fragment Elaboration and DNA-Encoded Library (DEL) Chemistry

With a molecular weight below 200 Da (198.22), 7 rotatable bonds, and balanced HBA/HBD counts, (4-isobutoxypyrazol-1-yl)-acetic acid meets fragment-like criteria and is suitable for fragment-based drug discovery . The free carboxylic acid enables direct on-DNA amide coupling for DEL synthesis without pre-activation. The ether-linked isobutoxy group offers a vector into a hydrophobic pocket that is not accessible with smaller alkoxy groups (e.g., methoxy or ethoxy), while maintaining greater solubility than all-carbon alkyl chains.

Quote Request

Request a Quote for (4-Isobutoxypyrazol-1-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.